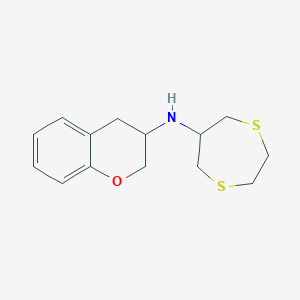

![molecular formula C14H19N5 B6001370 N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine, also known as MTSET, is a chemical compound that has been widely used in scientific research due to its unique properties. MTSET is a spirolactam-based compound that contains a triaza ring system and a spiro linkage. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mécanisme D'action

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine. This can lead to changes in protein conformation and function. The selectivity of this compound for cysteine residues is due to the presence of a positively charged quaternary ammonium group in the compound, which interacts with the negatively charged sulfur atom in the cysteine thiol group.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects depending on the protein being modified. For example, this compound has been shown to inhibit the activity of the potassium channel, Kv1.3, by modifying a cysteine residue in the channel's pore. This can lead to changes in membrane potential and cellular excitability. This compound has also been shown to activate the TRPV1 ion channel, which is involved in pain sensation. This activation is thought to occur through modification of a cysteine residue in the channel's pore.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has several advantages for use in lab experiments. First, it is a highly specific reagent that selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. Second, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of this compound. For example, the compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the modification of cysteine residues can alter protein function in unpredictable ways, which can make interpretation of experimental results challenging.

Orientations Futures

There are several future directions for the use of N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine in scientific research. One direction is the development of new methods for the synthesis of this compound that are more efficient or environmentally friendly. Another direction is the use of this compound in the study of other proteins and cellular processes. For example, this compound could be used to study the role of cysteine residues in the function of various enzymes or signaling pathways. Additionally, the use of this compound in combination with other reagents or techniques, such as mass spectrometry or site-directed mutagenesis, could provide new insights into protein function and modification.

Méthodes De Synthèse

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine can be synthesized using a few different methods. One method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione to form a spirocyclic intermediate, which is then reacted with chloroacetonitrile to form the final product. Another method involves the reaction of 2-methylphenylhydrazine with 1,3-cyclohexanedione and sodium hydroxide to form a spirocyclic intermediate, which is then reacted with cyanogen bromide to form the final product. Both of these methods have been used to synthesize this compound with high yields and purity.

Applications De Recherche Scientifique

N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has been used in a variety of scientific research applications due to its ability to modify proteins and alter their function. The compound is commonly used as a cysteine-specific reagent, meaning it selectively modifies cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function, as well as for creating site-specific modifications in proteins. This compound has been used in studies of ion channels, enzymes, and receptors, among other proteins.

Propriétés

IUPAC Name |

9-N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-10-6-2-3-7-11(10)16-13-17-12(15)18-14(19-13)8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H4,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKMRDEEDZTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3(CCCC3)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24810719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6001290.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6001300.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]-N-methyl-3-piperidinamine](/img/structure/B6001309.png)

![{1-[(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)

![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)

![5-[(2,6-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6001337.png)

![4-[(benzylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6001355.png)

![ethyl 3-{[(2-thienylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001362.png)

![6,7-dimethoxy-2-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6001376.png)

![4-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)morpholine](/img/structure/B6001381.png)

![2-(allylthio)-5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6001382.png)

![4-(benzyloxy)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6001389.png)